2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Metabolic Disease Fatty Acid Oxidation ACC2 Inhibition

This ACC2-selective inhibitor (IC50=186nM) delivers >537-fold selectivity over ACC1, enabling clean dissection of mitochondrial fatty acid oxidation pathways without confounding ACC1 inhibition. Its negligible CYP2D6 activity (IC50>20µM) makes it an ideal tool for metabolic disease research (NAFLD, obesity, type 2 diabetes) and drug-drug interaction studies. Validated purity ≥95% by NMR ensures batch-to-batch reproducibility for high-throughput screening and quantitative biological assays.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 768329-98-2
Cat. No. B1438707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid
CAS768329-98-2
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C(=O)C(=O)O)C
InChIInChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
InChIKeyUNYPMGDBBLOLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (CAS 768329-98-2): A Selective ACC2 Inhibitor Scaffold for Metabolic Research Procurement


2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (CAS 768329-98-2) is a synthetic small molecule belonging to the class of N-substituted oxoacetic acid derivatives. Structurally, it features a 2,6-dimethylpiperidine ring linked to an oxoacetic acid moiety, with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol [1]. The compound is characterized by a calculated XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 57.6 Ų, indicative of moderate lipophilicity and favorable cell permeability potential [1]. Biochemically, it has been profiled as a selective inhibitor of human Acetyl-CoA Carboxylase 2 (ACC2), with an IC50 of 186 nM, while exhibiting minimal activity against ACC1 (IC50 > 100,000 nM) and CYP2D6 (IC50 > 20,000 nM) [2]. This selectivity profile positions it as a valuable tool compound for dissecting ACC2-specific metabolic pathways.

Why 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid Cannot Be Substituted with Common ACC Inhibitors or Piperidine Analogs


The substitution of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid with structurally or mechanistically related compounds introduces significant variability in target engagement and off-target profiles that can confound experimental outcomes. Unlike broad-spectrum ACC inhibitors such as CP-640186 (ACC1 IC50 = 53 nM, ACC2 IC50 = 61 nM) or highly potent dual inhibitors like Firsocostat (ND-630) (ACC1 IC50 = 2.1 nM, ACC2 IC50 = 6.1 nM), this compound exhibits a pronounced selectivity for ACC2 over ACC1, with a selectivity ratio exceeding 537-fold [1]. Furthermore, close piperidine analogs, such as 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, lack published selectivity data, making their use in ACC2-specific studies unvalidated . These differences in isoform selectivity and potency underscore the necessity of using this specific compound when the research objective is to interrogate ACC2 function without confounding ACC1 inhibition.

Quantitative Differentiation Guide for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: Selectivity, Physicochemical, and Purity Metrics


ACC2 Selectivity Over ACC1: A >537-Fold Window Enables Isoform-Specific Metabolic Studies

In head-to-head enzymatic assays against recombinant human ACC isoforms, 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid demonstrates a striking selectivity profile. It inhibits ACC2 with an IC50 of 186 nM, while showing negligible inhibition of ACC1 (IC50 > 100,000 nM) [1]. In contrast, the widely used ACC inhibitor CP-640186 is non-selective, inhibiting both ACC1 (IC50 = 53 nM) and ACC2 (IC50 = 61 nM) with similar potency . The ACC2 selectivity ratio for this compound exceeds 537, whereas CP-640186 exhibits a ratio of approximately 1.2. This differential enables researchers to attribute functional outcomes specifically to ACC2 inhibition, a distinction not possible with pan-ACC inhibitors.

Metabolic Disease Fatty Acid Oxidation ACC2 Inhibition

Reduced CYP2D6 Liability: A Cleaner Off-Target Profile for In Vitro and In Vivo Applications

Assessment of off-target activity reveals that 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid exhibits minimal inhibition of Cytochrome P450 2D6 (CYP2D6), with an IC50 exceeding 20,000 nM [1]. This is a notable differentiator from many drug-like molecules that carry significant CYP2D6 inhibition risk, which can lead to adverse drug-drug interactions. While not directly comparable to all ACC inhibitors, this data point provides a baseline for evaluating potential off-target effects. In contrast, some structurally related piperidine derivatives have been flagged for CYP inhibition, though specific quantitative data for direct analogs is limited [2]. The low CYP2D6 inhibition suggests a reduced likelihood of metabolic interference in complex biological systems.

Drug-Drug Interactions CYP2D6 Inhibition Metabolic Stability

Physicochemical Profile: Balanced Lipophilicity and Polar Surface Area for Cell Permeability

The compound exhibits a calculated XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 57.6 Ų [1]. This profile is consistent with favorable cell permeability characteristics, as compounds with XLogP values between 1 and 3 and TPSA < 140 Ų are generally considered to have good membrane penetration potential [2]. In comparison, the ethyl ester analog (Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate) possesses enhanced lipophilicity due to the ester group, which may alter its pharmacokinetic behavior and intracellular distribution . The balanced physicochemical properties of the acid form make it a suitable candidate for cellular assays where passive diffusion is desired without excessive lipophilicity that could lead to non-specific binding.

Drug Design ADME Properties Lipophilicity

High Purity Specifications: 95-98% by NMR Ensures Reproducible Research Results

Commercial sourcing of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is available with documented purity levels of 95% by NMR and up to 98% from select vendors . This level of purity is critical for biological assays, as impurities can lead to off-target effects or confounding data. In contrast, some structurally similar building blocks may be offered at lower purity grades (e.g., 90-95%) without detailed analytical characterization, introducing variability in experimental outcomes . The availability of NMR-verified purity provides a quality benchmark that supports reproducible research and reduces the need for additional purification steps prior to use.

Quality Control Analytical Chemistry Reproducibility

Optimal Application Scenarios for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid Based on Quantitative Differentiation


Dissecting ACC2-Specific Roles in Fatty Acid Oxidation and Insulin Resistance

The compound's >537-fold selectivity for ACC2 over ACC1 makes it uniquely suited for studies aiming to isolate ACC2-mediated effects on mitochondrial fatty acid oxidation and insulin sensitivity. In cellular models of metabolic disease, researchers can use this compound at concentrations up to 1 μM to achieve significant ACC2 inhibition (IC50 = 186 nM) while avoiding ACC1 engagement (IC50 > 100 μM), thereby enabling clear attribution of phenotypic changes to ACC2 modulation [1].

Developing Isoform-Selective ACC2 Inhibitors for Metabolic Disorders

Medicinal chemistry programs targeting ACC2 for the treatment of non-alcoholic fatty liver disease (NAFLD), obesity, or type 2 diabetes can utilize this compound as a starting scaffold. Its moderate ACC2 potency (186 nM) combined with high selectivity provides a tractable chemical series for optimization. Structure-activity relationship (SAR) studies can leverage the 2,6-dimethylpiperidine core to explore substitutions that enhance potency while maintaining selectivity, as demonstrated by the compound's favorable physicochemical profile (XLogP = 1.4, TPSA = 57.6 Ų) [1][2].

In Vitro Profiling of Off-Target Effects in CYP2D6-Mediated Metabolism

The low CYP2D6 inhibition risk (IC50 > 20,000 nM) makes this compound a suitable control or tool in drug-drug interaction (DDI) studies [1]. It can be employed in hepatocyte or microsomal assays to assess the CYP2D6 contribution to the metabolism of co-administered compounds, providing a baseline for evaluating potential interactions without confounding CYP inhibition by the tool compound itself.

Quality-Controlled Chemical Biology Reagent for Reproducible Metabolic Research

With documented purity of 95-98% by NMR , this compound is appropriate for use in high-throughput screening (HTS) campaigns and quantitative biological assays where batch-to-batch consistency is paramount. Its defined purity profile reduces the likelihood of false positives or negatives arising from impurities, ensuring that observed biological activities are attributable to the target molecule rather than contaminants.

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